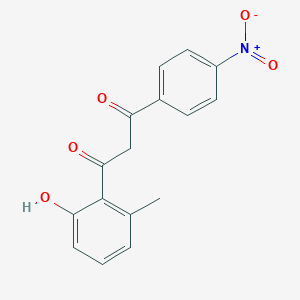
1-(2-Hydroxy-6-methylphenyl)-3-(4-nitrophenyl)propane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-6-methylphenyl)-3-(4-nitrophenyl)propane-1,3-dione is an organic compound that belongs to the class of diketones This compound is characterized by the presence of two ketone groups and a hydroxyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-6-methylphenyl)-3-(4-nitrophenyl)propane-1,3-dione typically involves the condensation of 2-hydroxy-6-methylbenzaldehyde with 4-nitroacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) may be employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Hydroxy-6-methylphenyl)-3-(4-nitrophenyl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 1-(2-Keto-6-methylphenyl)-3-(4-nitrophenyl)propane-1,3-dione or 1-(2-Carboxy-6-methylphenyl)-3-(4-nitrophenyl)propane-1,3-dione.
Reduction: Formation of 1-(2-Hydroxy-6-methylphenyl)-3-(4-aminophenyl)propane-1,3-dione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-6-methylphenyl)-3-(4-nitrophenyl)propane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxy-6-methylphenyl)-3-(4-nitrophenyl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, its hydroxyl and nitro groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also undergo metabolic transformations that enhance its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)propane-1,3-dione: Lacks the methyl group on the phenyl ring.
1-(2-Hydroxy-6-methylphenyl)-3-phenylpropane-1,3-dione: Lacks the nitro group on the phenyl ring.
1-(2-Hydroxy-6-methylphenyl)-3-(4-methylphenyl)propane-1,3-dione: Has a methyl group instead of a nitro group on the phenyl ring.
Uniqueness
1-(2-Hydroxy-6-methylphenyl)-3-(4-nitrophenyl)propane-1,3-dione is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
106149-36-4 |
|---|---|
Fórmula molecular |
C16H13NO5 |
Peso molecular |
299.28 g/mol |
Nombre IUPAC |
1-(2-hydroxy-6-methylphenyl)-3-(4-nitrophenyl)propane-1,3-dione |
InChI |
InChI=1S/C16H13NO5/c1-10-3-2-4-13(18)16(10)15(20)9-14(19)11-5-7-12(8-6-11)17(21)22/h2-8,18H,9H2,1H3 |
Clave InChI |
CXRMBGJUHKUHAI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)O)C(=O)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


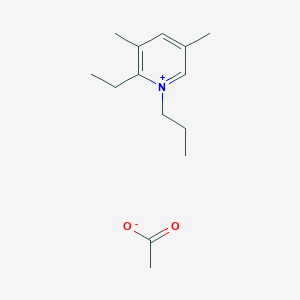
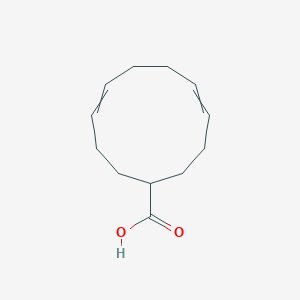

![2,2'-Methylenebis[5-(chloromethyl)thiophene]](/img/structure/B14340203.png)
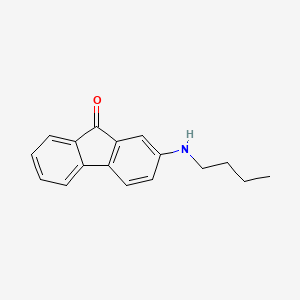
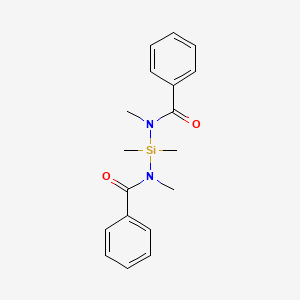



![Tributyl[(naphthalene-1-carbonyl)oxy]stannane](/img/structure/B14340221.png)


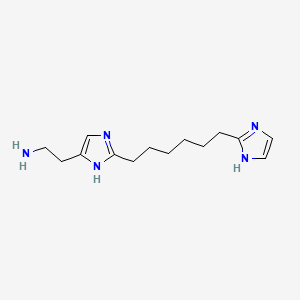
![1-[2-(tert-Butylperoxy)propan-2-yl]-3-(propan-2-yl)benzene](/img/structure/B14340267.png)
